molecular formula C19H18N2O3 B5465834 1-[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-1-oxo-2-propanol

1-[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-1-oxo-2-propanol

Cat. No. B5465834
M. Wt: 322.4 g/mol
InChI Key: REJJEAFMFPANFY-UHFFFAOYSA-N
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Description

The compound appears to contain a naphthyl group, an isoxazole ring, and a pyridine ring, all of which are common structures in organic chemistry . The naphthyl group is a polycyclic aromatic hydrocarbon derived from naphthalene . Isoxazole is a five-membered ring containing an oxygen atom and a nitrogen atom . Pyridine is a six-membered ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings. The compound likely has a rigid, planar structure due to the aromatic rings. The presence of nitrogen and oxygen atoms could introduce polarity to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific location of the functional groups and the conditions of the reaction. Generally, naphthyl groups can undergo electrophilic aromatic substitution . Isoxazole rings can react with electrophiles at the carbon between the nitrogen and oxygen atoms . Pyridine can act as a base, reacting with acids to form salts .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with multiple aromatic rings have high melting and boiling points due to strong pi-pi interactions. The presence of nitrogen and oxygen could allow for hydrogen bonding, affecting the compound’s solubility .

properties

IUPAC Name

2-hydroxy-1-(3-naphthalen-1-yl-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-12(22)19(23)21-10-9-17-16(11-21)18(20-24-17)15-8-4-6-13-5-2-3-7-14(13)15/h2-8,12,22H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJJEAFMFPANFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2=C(C1)C(=NO2)C3=CC=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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